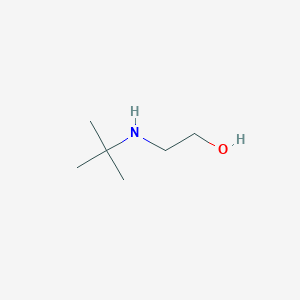

2-tert-Butyl-6-methylphenol

Overview

Description

2-tert-Butyl-6-methylphenol (2-TBM) is a phenolic compound found in many commercial products, including paints, coatings, and adhesives. It is a highly versatile compound with a wide range of applications in the scientific community. In the laboratory, 2-TBM can be used as a reagent, catalyst, or intermediate in organic synthesis. It is also used in the production of polymers, pharmaceuticals, and agrochemicals. Furthermore, 2-TBM has been studied for its potential use in the medical field, as it has been found to possess anti-inflammatory, anti-bacterial, and anti-cancer properties.

Scientific Research Applications

Antioxidant Content in Transformer Oil

2-tert-Butyl-6-methylphenol is an antioxidant widely utilized in transformer oil. Research focused on its electrochemical properties, employing electrochemical techniques to study 2,6-di-tert-butyl-4-methylphenol (BHT) in transformer oil. The study established a new determination method for BHT based on differential pulse voltammetry, confirming the linear relationship between the intensity of the characteristic peak and BHT concentration. This method offers an accurate way to determine BHT content in transformer oils, comparable to spectrophotometry and liquid chromatography methods (Zhou et al., 2012).

Electrochemical Reactivity with Superoxide Anion Radical

The reactivities of 2,6-di-tert-butyl-4-methylphenol and its analogs with superoxide anion radical (O2-) were evaluated using electrochemical methods. The effectiveness of these compounds as radical quenchers was measured by the reduction in the anodic current intensity associated with O2- oxidation. The study found that different compounds within the same class exhibited varying levels of radical activity, showcasing the usefulness of electrochemical methods in analyzing the reactivity patterns in antioxidants with similar structures (Zabik et al., 2019).

Synthetic Phenolic Antioxidants in the Environment

Synthetic phenolic antioxidants (SPAs), including 2,6-di-tert-butyl-4-methylphenol, have been widely used in various industries to prolong product shelf life. However, concerns have arisen due to their environmental occurrence, human exposure, and potential toxicity. Research has detected SPAs in different environmental matrices and human samples (fat tissues, serum, urine, breast milk, and fingernails). The study highlighted the importance of investigating contamination and environmental behaviors of SPAs, toxicity effects of co-exposure, and developing novel SPAs with low toxicity and migration ability to reduce environmental pollution (Liu & Mabury, 2020).

Catalytic Alkylation of Aryl Grignard Reagents

This compound derivatives were used in catalytic reactions involving iron(III) amine-bis(phenolate) complexes. These complexes demonstrated the ability to catalyze C-C cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides, including chlorides, at room temperature. The study provides insights into the mechanism and potential of these complexes in synthetic chemistry (Qian et al., 2011).

Mechanism of Action

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-tert-Butyl-6-methylphenol plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes and proteins, primarily by inhibiting oxidative stress. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of xenobiotics . Additionally, this compound can interact with proteins involved in the cellular antioxidant defense system, such as glutathione peroxidase and superoxide dismutase . These interactions help in reducing oxidative damage to cells and tissues.

Cellular Effects

This compound has been shown to influence various cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to induce apoptosis in certain cancer cell lines by activating caspase enzymes . It also affects the expression of genes involved in the antioxidant response, thereby enhancing the cell’s ability to combat oxidative stress . Furthermore, this compound can alter cellular metabolism by influencing the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through hydrogen bonding and hydrophobic interactions. This compound can inhibit the activity of enzymes such as cytochrome P450 by binding to their active sites . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression . These molecular interactions contribute to its antioxidant and cytotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, such as increased expression of antioxidant enzymes . Excessive exposure may result in cytotoxic effects and cellular damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits antioxidant properties and can protect against oxidative stress . At high doses, it can induce toxic effects, such as liver damage and disruption of blood clotting . Studies have also shown that there is a threshold dose above which the adverse effects of this compound become significant .

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolism. It is primarily metabolized by cytochrome P450 enzymes through hydroxylation and demethylation reactions . The metabolites are then conjugated with glucuronic acid or sulfate and excreted from the body . These metabolic pathways help in detoxifying the compound and reducing its toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transport proteins such as albumin, which facilitates its distribution in the bloodstream . The compound tends to accumulate in lipid-rich tissues due to its lipophilic nature .

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria of cells . It can also be found in the endoplasmic reticulum, where it interacts with enzymes involved in detoxification . The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components.

Properties

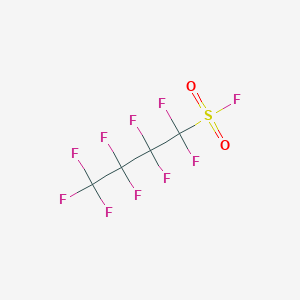

IUPAC Name |

2-tert-butyl-6-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-6-5-7-9(10(8)12)11(2,3)4/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKZXZGWHTRCFPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047468 | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; mp = 24-27 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19506 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2219-82-1 | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1,1-dimethylethyl)-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-tert-Butyl-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-tert-butyl-o-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.032 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-TERT-BUTYL-6-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LT9E3VZD1C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2-tert-Butyl-6-methylphenol influence its interaction with the insect odorant receptor co-receptor (Orco) subunit?

A1: Research suggests that the specific placement of alkyl groups in this compound contributes to its antagonist activity against the Orco subunit. [] This compound effectively inhibited odorant activation of Orco in both Drosophila melanogaster flies and Culex quinquefasciatus mosquitoes. [] The presence and position of the tert-butyl and methyl groups likely influence binding affinity and subsequent inhibition of the receptor. Further investigation into the structure-activity relationship of similar compounds could elucidate the precise molecular interactions involved.

Q2: What unique spectroscopic characteristics are associated with this compound?

A2: Nuclear magnetic resonance (NMR) spectroscopy provides insights into the structure of this compound. Studies using 1H NMR have revealed an anomalous long-range coupling between the hydroxyl and methyl protons in the cis conformer of this compound. [] This anomaly, attributed to a distortion in the COH geometry, distinguishes this compound from other alkylphenols like 2-tert-butylphenol. [] This unique characteristic can be used to identify and analyze the compound in various research settings.

Q3: How does the molecular structure of this compound contribute to its enthalpy of formation?

A3: The standard molar enthalpy of formation of this compound has been experimentally determined using combustion calorimetry. [] This data, combined with measurements of sublimation enthalpy, provides valuable insights into the intramolecular interactions within the molecule. Notably, the presence of the tert-butyl group adjacent to the hydroxyl group leads to a buttress interaction, contributing approximately 5.0 kJ·mol−1 to the overall enthalpy. [] Understanding these energetic contributions can aid in predicting the stability and reactivity of the compound.

Q4: Can machine learning algorithms be utilized to discover novel Orco antagonists similar to this compound?

A4: Yes, machine learning shows promise in identifying new Orco antagonists structurally analogous to this compound. Researchers successfully employed machine learning algorithms trained on the potency data of this compound and other compounds against Anopheles gambiae Orco. [] This approach effectively predicted the activity of a library of odorant molecules, revealing novel Orco antagonists with diverse structures. [] This highlights the potential of computational tools in expediting the discovery of new insect repellents.

Q5: What are the potential implications of this compound's Orco antagonist activity for insect control?

A5: The ability of this compound to disrupt odorant perception in insects, specifically by antagonizing Orco, makes it a promising lead compound for developing novel insect repellents or deterrents. [] The research demonstrated that this compound could inhibit odorant-driven behaviors in Drosophila melanogaster larvae. [] Further investigations are crucial to assess its efficacy in other insect species and evaluate potential environmental impacts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dihydrobenzo[cd]indol-5(1H)-one](/img/structure/B146096.png)

![2-(Acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B146112.png)